Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYIKAGIHQBRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Methyl 3 Aminobicyclo 1.1.1 Pentane 1 Carboxylate and Bcp Frameworks
Reaction Pathways Involving the Bicyclo[1.1.1]pentane Core
The reactivity of the BCP core is most notably exploited through the ring-opening reactions of [1.1.1]propellane. This highly strained molecule readily undergoes reactions with a variety of reagents, leading to the formation of 1,3-disubstituted BCPs.
Strain-Release Processes in BCP Reactions
The significant strain energy of the bicyclo[1.1.1]pentane system, estimated to be around 66.6 kcal mol⁻¹, is a primary driver for its characteristic reactions. acs.org This strain is even more pronounced in its precursor, [1.1.1]propellane, which features an inverted C-C bond between the bridgehead carbons. rhhz.net The release of this strain energy facilitates the cleavage of the central bond in propellane, enabling the addition of various species across the bridgehead positions to form the more stable bicyclo[1.1.1]pentane scaffold. acs.orgrhhz.net These strain-release additions can be initiated by radicals, anions, and in some cases, cations, providing a versatile entry to a wide array of functionalized BCPs. acs.org
Radical Intermediates and Their Chemical Behavior
Radical additions to [1.1.1]propellane are a common and efficient method for the synthesis of BCP derivatives. rhhz.netnih.gov These reactions typically proceed under mild conditions and exhibit high functional group tolerance. acs.orgnih.gov The process is initiated by the generation of a radical species, which then adds to the central bond of [1.1.1]propellane. This addition results in the homolytic cleavage of the strained bond and the formation of a bicyclo[1.1.1]pentyl radical intermediate. rhhz.netnih.gov This intermediate can then be trapped by another reagent to yield the 1,3-disubstituted BCP product.
A variety of radical precursors can be employed, including alkyl halides, sulfonyl halides, and thiols. acs.orgchemrxiv.org Photoredox catalysis and radical initiators like triethylborane are often used to generate the initial radical species. acs.orgnih.gov
Table 1: Examples of Radical Reactions Involving the BCP Core
| Radical Precursor | Initiator/Catalyst | Trapping Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkyl Iodide | Et3B | - | 1-Alkyl-3-iodobicyclo[1.1.1]pentane | High | acs.org |
| Aryl Halide | Ir(ppy)3 | - | 1-Aryl-3-halobicyclo[1.1.1]pentane | High | acs.org |
| Sulfonyl Iodide | None | - | 1-Sulfonyl-3-iodobicyclo[1.1.1]pentane | Excellent | acs.orgnih.gov |
The mechanism of these radical reactions often involves a radical chain process. rhhz.net For instance, in the addition of thiols, a thiyl radical adds to the propellane, forming a BCP radical which then abstracts a hydrogen from another thiol molecule, propagating the chain. rhhz.net
Ionic Intermediates and Reactivity Profiles
Anionic additions to [1.1.1]propellane provide another important route to functionalized BCPs. acs.org Carbon- and heteroatom-centered anions can add to the central bond of propellane, leading to the formation of a bicyclo[1.1.1]pentyl anion intermediate. acs.orgnih.gov This intermediate can then be quenched with an electrophile to afford the desired product.
Organometallic reagents such as Grignard reagents and organolithiums are commonly used as sources of carbanions. acs.orgnih.gov "Turbo" amides have also been shown to be effective for the synthesis of N-substituted BCPs. acs.org A notable feature of these anionic additions is that they can sometimes require heating to proceed efficiently, although some reactions, like the addition of 2-azaallyl anions, can occur at room temperature. acs.org
Table 2: Examples of Anionic Reactions Involving the BCP Core
| Anionic Reagent | Electrophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Grignard | H+ | 1-Aryl-bicyclo[1.1.1]pentane | Heat | - | acs.org |
| "Turbo" Amide | H+ | 1-Amino-bicyclo[1.1.1]pentane | Heat | - | acs.org |
| 2-Azaallyl Anion | H+ | 1-Benzylamine-bicyclo[1.1.1]pentane | Room Temp | High | acs.orgnih.gov |
Computational studies suggest that these reactions can proceed through a two-electron pathway, where the anion directly attacks the central bond of propellane. nih.gov The resulting BCP anion can be trapped by a variety of electrophiles, allowing for the synthesis of diverse 1,3-disubstituted BCPs. nih.gov
Chemical Transformations of Amino and Carboxylate Functionalities on the BCP Scaffold
The amino and carboxylate groups of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate provide valuable handles for further functionalization, allowing for the incorporation of the rigid BCP scaffold into larger molecules such as peptides.
Amidation and Esterification Reactions
The carboxylic acid functionality of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives can readily undergo amidation reactions. This is a key transformation for incorporating the BCP moiety into peptide chains. Standard peptide coupling reagents can be used to form an amide bond between the BCP carboxylic acid and the amino group of another amino acid or peptide. lookchem.comresearchgate.net
For example, the N-Boc protected version of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid has been successfully coupled with various amino acid esters using diphenylphosphoryl azide (B81097) (DPPA) as the coupling reagent to form dipeptides in high yields. lookchem.com This demonstrates the utility of this BCP amino acid as a building block in peptide synthesis. lookchem.comresearchgate.net
Similarly, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amidation reactions. nih.gov Conversely, the carboxylic acid can be esterified under standard conditions. semanticscholar.org
Derivatization of the Amine Moiety
The amino group of this compound is also amenable to a variety of chemical transformations. A common and important reaction is the protection of the amine, for example, with a tert-butoxycarbonyl (Boc) group. lookchem.comnih.gov This is often a necessary step before performing reactions at the carboxylate functionality, such as peptide coupling. lookchem.com
The synthesis of the N-Boc protected amino acid can be achieved through a Curtius rearrangement of the corresponding carboxylic acid monoester, followed by trapping of the resulting isocyanate with tert-butanol. nih.gov
Table 3: Examples of Derivatization of the Amino and Carboxylate Functionalities
| Starting Material | Reagents | Product | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | (PhO)2P(O)N3, tBuOH, Et3N | 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid | Curtius Rearrangement & Boc Protection | - | nih.gov |
| N-Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid | Amino Acid Ester, DPPA | Dipeptide | Amidation | High | lookchem.com |
Furthermore, the protected amino acid can be deprotected and coupled with other molecules at the N-terminus. For example, the Boc group can be removed with trifluoroacetic acid (TFA), and the free amine can then be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis. lookchem.com
Modifications of the Carboxylate Group
The carboxylate group in this compound and related bicyclo[1.1.1]pentane (BCP) derivatives serves as a versatile functional handle for a variety of chemical transformations. The rigid BCP core is generally stable, allowing for standard modifications of its substituents. The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, which in turn can be converted into amides, alcohols, or other functional groups, making it a key building block in medicinal chemistry.
An efficient synthesis of this compound hydrochloride has been developed starting from its N-Boc-protected carboxylic acid precursor, 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid. The transformation is achieved by treating the precursor with gaseous hydrogen chloride in dry methanol at low temperatures, which simultaneously removes the Boc protecting group and esterifies the carboxylic acid. lookchem.com
Conversely, the hydrolysis, or saponification, of the ester to the carboxylic acid can be performed selectively. For instance, in a related BCP diester, the use of one equivalent of sodium hydroxide (B78521) allows for the selective saponification of a single ester group, yielding the mono-acid. lookchem.com This control is crucial for synthesizing asymmetrically functionalized BCP derivatives.
Further modifications of the carboxylate functionality are common. The carboxylic acid can be activated and coupled with amines to form amides, a fundamental reaction in peptide synthesis and drug development. Reduction of the ester or the carboxylic acid, typically using reducing agents like lithium aluminum hydride, can yield the corresponding primary alcohol, 3-amino-1-(hydroxymethyl)bicyclo[1.1.1]pentane. These transformations provide access to a diverse range of BCP derivatives for various applications. researchgate.netnih.gov
Table 1: Key Transformations of the Carboxylate Group on the BCP Scaffold
| Reaction Type | Starting Material | Reagents | Product | Significance |
|---|---|---|---|---|
| Esterification | 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid | Gaseous HCl, Methanol | This compound hydrochloride | Provides direct access to the title compound. lookchem.com |
| Hydrolysis (Saponification) | BCP Methyl Ester | NaOH or other bases | BCP Carboxylic Acid | Regenerates the carboxylic acid for further functionalization. lookchem.com |
| Amide Coupling | BCP Carboxylic Acid | Amine, Coupling Reagents (e.g., DIC, HOAt) | BCP Amide | Allows incorporation into peptides and other amide-containing molecules. researchgate.net |
| Reduction | BCP Ester or Carboxylic Acid | LiAlH₄ or other reducing agents | BCP Methanol | Access to alcohol derivatives for further modification. |
Intermolecular Interactions and Structural Features
The bicyclo[1.1.1]pentane (BCP) framework is a unique structural motif characterized by its rigid, cage-like geometry. This rigidity fixes the substituents at the bridgehead carbons (C1 and C3) in a linear and spatially defined orientation. This feature makes the BCP scaffold an excellent component for studying and utilizing intermolecular interactions for the precise assembly of molecules.
Non-Covalent Interactions on the BCP Scaffold
The BCP scaffold has been studied extensively for its ability to engage in a variety of non-covalent interactions, which are critical for molecular recognition and the formation of supramolecular assemblies. X-ray crystallographic analyses of different BCP derivatives have provided detailed insights into the specific types of interactions that can be formed.
Research has demonstrated that the BCP core can facilitate the formation of halogen bonds. For example, in crystals of an iodinated BCP derivative, both iodine-iodine (I⋅⋅⋅I) and iodine-nitrogen (I⋅⋅⋅N) halogen bonds have been observed, leading to the formation of one-dimensional halogen-bonded patterns. rsc.org
Table 2: Observed Non-Covalent Interactions on the BCP Scaffold
| Interaction Type | Interacting Groups | Significance | Source |
|---|---|---|---|
| Halogen Bonding | I⋅⋅⋅I, I⋅⋅⋅N | Directs the assembly of molecules into specific patterns (e.g., 1D chains). | rsc.org |
| Hydrogen Bonding | N−H⋅⋅⋅O, C−H⋅⋅⋅O | Forms robust networks that stabilize crystal structures. | rsc.org |
| van der Waals Forces | H−C⋅⋅⋅H−C | Contributes to the overall stability of the molecular packing in crystals. | rsc.org |
Computational Studies on BCP Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the unique reactivity and selectivity observed in reactions involving the BCP framework. These studies provide insights into reaction mechanisms, transition states, and the electronic structure of BCP molecules that are often difficult to obtain through experimental methods alone.
One area of focus has been the reactivity of [1.1.1]propellane, the primary precursor for BCP synthesis. DFT and ab initio calculations have been used to rationalize its diverse reactivity with anions, radicals, and cations. These studies suggest that the broad reactivity profile stems from the σ–π-delocalization of electron density in the central, inter-bridgehead C–C bond. rsc.orgnih.govchemrxiv.org This model provides a unified framework that explains how the propellane cage can accommodate changes in electron density during addition reactions. rsc.orgnih.gov
Computational studies have also been crucial in explaining the selectivity of functionalization reactions on the BCP core itself. For example, DFT calculations were employed to understand the palladium-mediated C(2)-H functionalization of BCPs. These studies revealed that while the initial C-H activation step (cyclometalation) was kinetically accessible, it was thermodynamically unfavorable with certain directing groups and ligands. nih.gov This insight guided the experimental design, leading to the successful development of a C(2)-functionalization protocol by changing the directing group and reaction conditions. nih.gov
Table 3: Application of Computational Methods to BCP Chemistry
| Area of Study | Computational Method(s) | Key Findings | Source(s) |
|---|---|---|---|
| [1.1.1]Propellane Reactivity | DFT, ab initio, CASSCF | Reactivity is governed by σ–π-delocalization of the central C-C bond, explaining its "omniphilic" nature. | rsc.orgnih.govchemrxiv.org |
| C-H Functionalization Selectivity | DFT | Explained the high selectivity for the tertiary bridge C-H bond in certain reactions. | |
| Pd-Mediated C(2) Functionalization | DFT | Revealed the thermodynamic unfavorability of cyclometalation with certain directing groups, guiding catalyst and ligand choice. | nih.gov |
| BCP-Amine Nucleophilicity | Analysis of Geometries and FMOs | The high reactivity of BCP-amines is attributed to low steric hindrance and high intrinsic nucleophilicity. | researchgate.net |
Applications in Medicinal Chemistry and Drug Discovery Research
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate as a Bioisostere in Drug Design
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The BCP moiety has proven to be a valuable non-classical bioisostere for several key structural motifs found in pharmaceuticals. researchgate.netrhhz.netrsc.org Its unique geometry allows it to mimic the spatial arrangement of substituents in various contexts, leading to analogues with potentially superior drug-like properties.
The most established application of the BCP core is as a saturated mimic of a 1,4- or para-substituted benzene (B151609) ring. acs.orgresearchgate.netenamine.net The bridgehead carbons of the BCP skeleton provide a rigid scaffold with substituents exiting at an angle of 180°, perfectly replicating the linear geometry of para-substituted arenes. acs.org While the distance between the substituents is slightly shorter than in a benzene ring (~1 Å less), this structural analogy has been successfully exploited in numerous drug discovery programs. acs.org
One of the seminal examples of this strategy was reported by researchers at Pfizer, who replaced a para-substituted fluorophenyl ring in a γ-secretase inhibitor (BMS-708,163) with a BCP moiety. researchgate.netrhhz.net This modification resulted in a compound that maintained equipotent enzymatic inhibition while demonstrating significant improvements in aqueous solubility and passive permeability. researchgate.net This successful application has spurred widespread interest and has led to the BCP motif being incorporated into thousands of new chemical entities. acs.org
The rationale for this bioisosteric replacement often lies in addressing liabilities associated with aromatic rings, such as metabolic instability due to oxidation or poor solubility driven by the planarity and lipophilicity of the aryl group. acs.org By replacing the "flat" phenyl ring with a three-dimensional, saturated BCP core, medicinal chemists can favorably modulate these properties while preserving the crucial vector for biological activity. nih.govpharmablock.com
Table 1: Comparison of a γ-Secretase Inhibitor and its BCP Analogue
| Property | Phenyl-Containing Inhibitor (1) | BCP-Containing Analogue (3) | Outcome of Replacement |
|---|---|---|---|
| γ-Secretase Inhibition | Equipotent | Equipotent | Maintained potency researchgate.net |
| Aqueous Solubility | Lower | Significantly Improved | Enhanced solubility researchgate.net |
| Passive Permeability | Lower | Significantly Improved | Enhanced permeability researchgate.net |
| Oral Absorption (Mouse) | Lower | ~4-fold higher Cmax and AUC | Improved oral absorption researchgate.net |
This table illustrates the successful application of BCP as a para-substituted phenyl ring bioisostere, leading to an improved pharmacokinetic profile.
While bridgehead functionalization of the BCP core effectively mimics para-substitution, the mimicry of ortho- and meta-substituted arenes has been a more recent and challenging development. nih.govpnas.org Accessing 1,2-difunctionalized BCPs, which can potentially act as surrogates for these substitution patterns, has historically been synthetically difficult. pnas.orgchemrxiv.org
However, recent breakthroughs have provided versatile platforms for the synthesis of these previously inaccessible building blocks. nih.govnih.govchemrxiv.org These advancements allow for the exploration of BCPs as mimics for ortho- and meta-substituted benzenes, opening new avenues in drug design. nih.govpnas.org Computational studies and in-depth ADME (absorption, distribution, metabolism, and excretion) investigations have begun to validate the ortho- or meta-character of these novel bioisosteres. nih.gov The ability to replace all three substitution patterns of the benzene ring with a saturated, three-dimensional scaffold represents a significant expansion of the medicinal chemist's toolkit for optimizing drug candidates. researchgate.netnih.gov
Beyond aromatic rings, the BCP scaffold has also been effectively used as a bioisostere for tert-butyl groups and internal alkynes. rsc.orgacs.orgsemanticscholar.org The cage-like structure of BCP provides a rigid, sterically demanding group similar to a tert-butyl moiety, but with different physicochemical properties. rsc.org This replacement can be advantageous in scenarios where the lipophilicity of a tert-butyl group negatively impacts a compound's profile.
Similarly, the linear geometry of the 1,3-disubstituted BCP core allows it to function as a non-planar, saturated replacement for a linear internal alkyne. rsc.orgacs.org Alkynes can sometimes be associated with metabolic liabilities or undesirable chemical reactivity. Substituting an alkyne with a BCP group can mitigate these issues while maintaining the required spatial orientation of the connected molecular fragments. rsc.org This versatility underscores the broad utility of the BCP motif in fine-tuning molecular properties for drug discovery. semanticscholar.org
Impact on Pharmacokinetic and Pharmacodynamic Profiles
The incorporation of the BCP moiety, as found in this compound, can profoundly and often beneficially influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. These improvements are primarily driven by the unique physicochemical properties conferred by the rigid, saturated BCP cage.
A frequent challenge in drug discovery is the poor aqueous solubility of drug candidates, particularly those containing multiple aromatic rings. acs.org The planarity of aryl groups can lead to strong crystal lattice packing and π-stacking interactions, which contribute to low solubility and can hinder oral absorption. acs.org
Replacing a planar phenyl ring with a three-dimensional BCP scaffold disrupts this planarity, which can significantly improve aqueous solubility. acs.orgacs.orgpharmablock.com This effect has been demonstrated in several instances, including the aforementioned γ-secretase inhibitor program and in analogues of the LpPLA2 inhibitor darapladib. researchgate.netacs.orgnih.gov In the case of darapladib, the BCP analogue exhibited a more than threefold improvement in kinetic solubility. pharmablock.com
Furthermore, BCP-containing compounds often show enhanced passive permeability across biological membranes. researchgate.netrhhz.netnih.gov While seemingly counterintuitive for a less lipophilic moiety, this improvement is attributed to the disruption of molecular planarity and a reduction in non-specific binding. bldpharm.comnih.gov For example, the BCP analogue of avagacestat (B1665833) not only showed equivalent biological activity but also displayed enhanced membrane permeability. acs.org
Table 2: Physicochemical Property Improvements with BCP Introduction
| Drug Candidate | Original Moiety | BCP Analogue Property | Reference |
|---|---|---|---|
| Avagacestat Analogue | Phenyl Ring | Enhanced solubility and permeability | acs.org |
| Darapladib Analogue | Phenyl Ring | >3-fold increase in kinetic solubility | pharmablock.com |
| γ-Secretase Inhibitor | p-Fluorophenyl Ring | Improved aqueous solubility and permeability | researchgate.net |
| IDO1 Inhibitor | Phenyl Ring | Highly permeable, not a P-gp efflux substrate | nih.gov |
This table provides examples of how replacing aromatic rings with a BCP core enhances key physicochemical properties relevant to drug absorption.
Aromatic rings are often sites of metabolic oxidation by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance that can lead to rapid elimination from the body or the formation of reactive metabolites. acs.org The saturated C-H and C-C bonds of the BCP core are generally more resistant to metabolic degradation compared to the electron-rich phenyl ring. bldpharm.comnih.govsemanticscholar.org
By replacing a metabolically vulnerable aryl group with a robust BCP moiety, drug designers can block these metabolic pathways, thereby improving the metabolic stability of the compound. nih.gov This can lead to lower clearance, a longer elimination half-life, and improved oral bioavailability. nih.gov For instance, in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a central phenyl ring with a BCP core drastically improved metabolic stability by mitigating potential amide hydrolysis, leading to a lead compound with an excellent pharmacokinetic profile in rats and dogs, including low clearance and high oral bioavailability. nih.gov This increased stability makes the BCP scaffold a highly attractive component for designing durable and effective oral medicines. researchgate.netpharmablock.com
Modulation of Non-Specific Binding
In medicinal chemistry, reducing non-specific binding (NSB) is a critical step in optimizing drug candidates to minimize off-target effects and improve their safety profiles. The replacement of aromatic rings, particularly phenyl groups, with the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a promising strategy to achieve this. rsc.orgresearchgate.net The rationale behind this approach is that the saturated, three-dimensional BCP core is less prone to the types of non-specific interactions, such as π-π stacking, that are often associated with flat, aromatic systems. researchgate.net
Research has demonstrated that incorporating BCP groups in place of a benzene ring can significantly decrease the tendency for non-specific binding. bldpharm.com This effect has been quantified using the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)), which serves as a measure for NSB. researchgate.netbldpharm.com In a series of comparative studies, compounds where a para-phenyl group was replaced by a BCP moiety consistently showed a marked decrease in their CHI(IAM) values, indicating a lower propensity for non-specific interactions. researchgate.netbldpharm.com For instance, the substitution of a p-phenyl-NH group with a BCP-NH group has been shown to effectively lower NSB. researchgate.net This reduction in non-specific binding, coupled with improvements in other physicochemical properties like solubility, underscores the value of BCP as a bioisosteric replacement for optimizing drug-like properties. rsc.orgresearchgate.netacs.org
| Original Moiety | Bioisosteric Replacement | Observed Effect on Non-Specific Binding (NSB) | Reference |
|---|---|---|---|
| para-substituted Phenyl Ring | Bicyclo[1.1.1]pentane-1,3-diyl (BCP) | Markedly decreased NSB as measured by CHI(IAM) | researchgate.net |
| Aromatic Ring | Bicyclo[1.1.1]pentane (BCP) | Decreased non-specific binding tendency | rsc.orgbldpharm.com |
| p-Phenyl-NH | BCP-NH | Lowered NSB | researchgate.net |
Stereochemical Considerations in Ligand-Target Interactions
The rigid and well-defined three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) core introduces important stereochemical considerations in ligand-target interactions. rsc.org Unlike the planar phenyl ring, the BCP scaffold acts as a rigid spacer, locking substituents into specific spatial orientations. rsc.orgchemrxiv.org This can be highly advantageous in drug design, as it allows for precise control over the conformation of a molecule, potentially enhancing its binding affinity and selectivity for a biological target. rsc.org
The distance between the bridgehead carbons of the BCP unit is approximately 1.9 Å, which is a key factor in its ability to mimic the geometry of a para-substituted benzene ring. nih.gov However, the exit vectors of the substituents are linear, which differs from the angled vectors of a phenyl ring. This unique geometry can profoundly influence how a ligand fits into a binding pocket. The successful application of BCP as a bioisostere often depends on whether the target's binding site can accommodate this specific three-dimensional arrangement. In cases where π-π stacking interactions with the original phenyl ring are not crucial for binding, the BCP moiety can serve as an effective replacement, offering improvements in other properties without compromising potency. nih.gov
Furthermore, the synthesis of chiral BCPs with adjacent stereocenters is an area of growing interest. acs.orgnih.gov The ability to create enantiomerically pure BCP-containing compounds allows for a detailed exploration of the stereochemical requirements for optimal ligand-target interactions, which is a fundamental aspect of modern drug discovery. nih.gov
Target-Specific Applications of BCP Derivatives
Enzyme Inhibitors (e.g., Indoleamine-2,3-dioxygenase (IDO), γ-Secretase)
The BCP scaffold has been successfully incorporated into inhibitors of various enzymes, demonstrating its utility in overcoming common drug development challenges such as metabolic instability and poor pharmacokinetic profiles. nih.govnih.gov
| Compound Feature | Phenyl-Containing Precursor (Compound 1) | BCP-Containing Inhibitor (Compound 2) | Reference |
|---|---|---|---|
| Potency | Excellent | Excellent (minimal loss vs. Compound 1) | nih.gov |
| Metabolic Stability | Poor (extensive amide hydrolysis) | Drastically improved | nih.govacs.org |
| Pharmacokinetic Profile | Undesirable | Favorable | nih.govresearchgate.net |
γ-Secretase Inhibitors/Modulators: γ-Secretase is an enzyme implicated in the pathogenesis of Alzheimer's disease. The BCP moiety has been used as a nonclassical bioisostere for a para-substituted fluorophenyl ring in the design of a potent γ-secretase inhibitor. researchgate.netnih.gov Replacing the fluorophenyl ring in the inhibitor BMS-708,163 with a BCP motif resulted in an equipotent compound with significantly improved passive permeability and aqueous solubility. nih.gov These enhanced biopharmaceutical properties translated into superior oral absorption in animal models. nih.gov This work highlights the advantage of the BCP scaffold over other conventional phenyl ring replacements in achieving a balanced profile of enzyme inhibition and drug-like properties. nih.govnih.gov
Receptor Antagonists (e.g., Metabolic Glutamate (B1630785) Receptor mGluR1, Angiotensin II Receptor Blocker)
The rigid structure of the BCP core has proven valuable in the design of receptor antagonists, where precise positioning of functional groups is often key to achieving high affinity and selectivity.
Metabolic Glutamate Receptor mGluR1 Antagonists: One of the seminal examples of BCP's use as a phenyl ring bioisostere was in the development of antagonists for the metabolic glutamate receptor mGluR1. acs.orgnih.gov In 1996, researchers reported that (S)-(+)-2-(3'-carboxybicyclo[1.1.1]pentyl)glycine, a BCP analogue of (S)-(4-carboxyphenyl)glycine, was a potent and selective mGluR1 antagonist. acs.orguq.edu.au This finding demonstrated that the BCP scaffold could effectively mimic the spatial arrangement of the carboxyphenyl group, leading to a compound with significant biological activity. acs.orgnih.gov Further studies on related BCP-based omega-acidic amino acids have also been conducted to explore their potential as glutamate receptor ligands. nih.gov
Angiotensin II Receptor Blockers: While specific examples of BCP-based angiotensin II receptor blockers are not extensively detailed in the provided search results, the general principle of using BCP as a para-phenyl bioisostere is highly relevant to this class of drugs. uq.edu.auscispace.com Many angiotensin II receptor blockers feature a biphenyl (B1667301) scaffold, which is crucial for their activity. The replacement of one of the phenyl rings with a BCP moiety could potentially lead to analogues with improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining the necessary structural orientation for receptor antagonism.
Anti-inflammatory Agents and Signaling Pathway Modulation (e.g., NFκB Pathway)
BCP-containing compounds have been investigated for their potential as anti-inflammatory agents. Lipoxins are endogenous mediators that play a crucial role in the resolution of inflammation. nih.gov However, their therapeutic use is limited by metabolic instability. acs.org To address this, synthetic lipoxin A4 mimetics incorporating a BCP moiety have been developed. nih.govacs.org
In one study, four BCP-containing synthetic lipoxin A4 mimetics (BCP-sLXms) were synthesized and evaluated for their impact on inflammatory responses. acs.org One of these compounds, an imidazolo-BCP-sLXm, demonstrated high anti-inflammatory activity. nih.govacs.org This activity was assessed by measuring the compound's ability to inhibit the NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. acs.org The BCP-sLXms were screened for their effect on LPS-induced NFκB-driven luciferase activity in human monocyte cell lines, with promising results for specific analogues. nih.gov This research suggests that the BCP scaffold can be successfully incorporated into molecules designed to modulate critical inflammatory signaling pathways. acs.org
Anticancer Research and Selective Cytotoxicity
The BCP core has also been explored in the context of anticancer drug discovery. Resveratrol, a natural product, is known for its anticancer properties. chemrxiv.org A study involved the synthesis of a BCP analogue of Resveratrol, where a phenyl ring was replaced by the BCP skeleton. chemrxiv.org This modification resulted in a compound with a 40-fold improvement in water solubility while maintaining nearly identical activity against cancer cells compared to the parent compound. chemrxiv.org This example demonstrates the potential of the BCP moiety to enhance the drug-like properties of known anticancer agents without compromising their cytotoxic efficacy. The improved solubility can be a significant advantage in developing viable drug candidates for clinical use.
Compound Name Reference Table
| Compound Name |
|---|
| This compound |
| BMS-708,163 |
| (S)-(+)-2-(3'-carboxybicyclo[1.1.1]pentyl)glycine |
| (S)-(4-carboxyphenyl)glycine |
| Resveratrol |
| imidazolo-BCP-sLXm |
Nucleoside Analogues
The bicyclo[1.1.1]pentane (BCP) scaffold, a rigid, three-dimensional structure, has emerged as a compelling bioisostere for various functional groups in drug design. Its application has recently been extended to the field of nucleoside analogues, which are crucial in the development of antiviral and anticancer therapies. Nucleoside analogues function by mimicking natural nucleosides and interfering with DNA or RNA synthesis. The modification of the ribose moiety is a common strategy to create novel analogues with improved therapeutic profiles.
In a pioneering study, researchers reported the first synthesis of BCP-derived nucleoside analogues, effectively replacing the traditional ribose or carbocyclic sugar moiety with a BCP core. rsc.orguni-regensburg.de This innovation introduces a structurally novel class of nucleosides with unique conformational properties. The synthesis was achieved using readily available BCP-containing building blocks, demonstrating a feasible pathway to these new compounds. rsc.orguni-regensburg.de
The synthetic routes successfully yielded several types of BCP-nucleosides in 1-4 steps with generally good yields: uni-regensburg.de
Pyrimidine Nucleoside Analogues: Uracil and cytosine were successfully coupled to a BCP scaffold.
Purine (B94841) Nucleoside Analogues: Adenine and guanine (B1146940) were also incorporated to form the corresponding BCP-based purine nucleosides.
C-Nucleoside Analogues: The synthesis of BCP-based C-nucleoside analogues, where the nucleobase is connected via a C-C bond instead of a C-N bond, was also accomplished. uni-regensburg.de
This work establishes the chemical feasibility of incorporating the BCP cage into nucleoside structures, opening a new avenue for diversifying nucleoside analogue libraries. The rigid BCP core is expected to confer specific conformational constraints, potentially influencing enzyme-substrate interactions and enhancing metabolic stability compared to more flexible natural nucleosides. While biological activity data for these initial compounds is still forthcoming, the successful synthesis provides the foundation for exploring their potential as therapeutic agents. rsc.orguni-regensburg.de
Table 1: Synthesized BCP-Derived Nucleoside Analogues
| Nucleoside Analogue Type | Nucleobase Incorporated | Synthesis Steps | Reference |
| Pyrimidine | Uracil | 4 | uni-regensburg.de |
| Pyrimidine | Cytosine | 4 | uni-regensburg.de |
| Purine | Adenine | 2 | uni-regensburg.de |
| Purine | Guanine | 2 | uni-regensburg.de |
| C-Nucleoside | Various | 1-2 | uni-regensburg.de |
Peptidomimetics and Constrained Peptides Utilizing BCP Scaffolds
The incorporation of rigid structural motifs into peptides is a powerful strategy in medicinal chemistry to create peptidomimetics. These modified peptides often exhibit enhanced properties such as increased metabolic stability, improved receptor selectivity, and better oral bioavailability compared to their natural counterparts. The bicyclo[1.1.1]pentane (BCP) framework, particularly in the form of BCP-containing amino acids, serves as an effective tool for inducing conformational constraint in peptides.
Design and Synthesis of BCP-Incorporated Peptides
The design of BCP-incorporated peptides leverages the BCP core as a rigid spacer or a bioisostere for specific amino acid side chains or even entire dipeptide units. A key building block for this purpose is 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a rigid analogue of gamma-aminobutyric acid (GABA). lookchem.com The synthesis of this and other BCP-derived amino acids typically starts from [1.1.1]propellane, a highly strained precursor that readily undergoes ring-opening reactions. lookchem.comresearchgate.net
Efficient synthetic routes have been developed to produce derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid suitable for peptide synthesis, including N-Boc-protected forms for solid-phase peptide synthesis (SPPS). lookchem.com Researchers have successfully incorporated these BCP amino acids into both linear and cyclic peptides using standard solution-phase and solid-phase techniques. lookchem.comresearchgate.net
For example, a chiral BCP-containing amino acid was synthesized and used to replace tryptophan residues in a series of linear and cyclic hexapeptides of the sequence Arg-Arg-Xaa-Yaa-Arg-Phe. rsc.orgresearchgate.net The synthesis involved a Strecker-type reaction on a BCP-aldehyde, followed by separation of diastereomers and protection for subsequent use in SPPS. researchgate.net This demonstrates the compatibility of BCP amino acids with established peptide synthesis protocols, allowing for their systematic integration into peptide sequences.
Conformational Restriction and Bioactivity Enhancement
The primary purpose of incorporating a BCP scaffold into a peptide backbone is to limit its conformational flexibility. Peptides are often highly flexible, which can lead to poor binding affinity for their target receptors and susceptibility to enzymatic degradation. The rigid, rod-like structure of the BCP unit forces the peptide chain into a more defined conformation. nih.gov This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. uni-regensburg.de
The use of BCPs as peptide building blocks is a promising strategy to overcome the inherent limitations of natural peptides as drug candidates. By locking the peptide into a bioactive conformation and enhancing its stability, the BCP scaffold provides a valuable tool for the development of novel and more effective peptide-based therapeutics. uni-regensburg.deresearchgate.net
Table 2: Example of BCP-Incorporated Peptide and Bioactivity Outcome
| Parent Peptide Type | BCP Amino Acid Substitution | Effect on Bioactivity | Rationale for Bioactivity Change | Reference |
| Antimicrobial Hexapeptide (c-RW analog) | Replaced Tryptophan (W) with a chiral BCP-amino acid | Increased bactericidal activity | Conformational restriction and favorable lipophilicity for membrane interaction | researchgate.net |
Broader Research Applications of Methyl 3 Aminobicyclo 1.1.1 Pentane 1 Carboxylate
Role as a Versatile Building Block in Organic Synthesis
The bifunctional nature of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, possessing both an amine and a carboxylate group at the bridgehead positions, makes it an exceptionally versatile building block. tcichemicals.combiosynth.comachemblock.com This substitution pattern allows for directional and controlled elaboration of molecular structures. In the drive to create molecules with more three-dimensional character, a concept often termed "escaping from flatland," the BCP motif has been successfully employed as a bioisostere for para-substituted benzene (B151609) rings, tert-butyl groups, and alkynes. nih.govacs.orgresearchgate.net This replacement can lead to significant improvements in the physicochemical properties of drug candidates, such as increased solubility, enhanced metabolic stability, and a better pharmacological profile. nih.govresearchgate.netacs.org
The rigid BCP scaffold serves as a non-classical phenyl ring bioisostere, enabling the synthesis of complex molecules with improved therapeutic potential. researchgate.net By replacing a planar phenyl ring with a three-dimensional BCP core, chemists can overcome issues like amide hydrolysis, which is a common metabolic liability. nih.gov For instance, in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a central phenyl ring with a BCP moiety effectively circumvented metabolic instability, leading to a lead compound with excellent potency and a favorable pharmacokinetic profile. nih.gov
Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid have been efficiently incorporated into both linear and cyclic peptides, demonstrating their utility in constructing complex biomolecules. researchgate.net The defined spatial arrangement of functional groups on the BCP core allows for precise control over molecular geometry, which is crucial for optimizing interactions with biological targets. nih.gov This strategic replacement has been validated in the design of analogues for various drugs, where the BCP unit successfully mimics the distance and vector of a para-substituted benzene ring while improving properties like aqueous solubility. researchgate.netnih.gov
The synthesis of these building blocks often starts from [1.1.1]propellane or bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be produced on a large scale. researchgate.netacs.orgnih.gov From these precursors, various transformations can yield a diverse toolkit of BCP-containing building blocks, including the title compound, ready for incorporation into larger, more complex architectures. acs.orgnih.gov
Table 1: Examples of BCP Integration in Complex Molecules
| Original Moiety | BCP-based Bioisostere | Application Context | Observed Improvement |
|---|---|---|---|
| para-substituted Phenyl ring | 1,3-disubstituted BCP | IDO1 Inhibitors | Mitigated amide hydrolysis, improved metabolic stability nih.gov |
| para-substituted Phenyl ring | 1,3-disubstituted BCP | LpPLA₂ Inhibitors | Maintained high potency, improved physicochemical profile nih.gov |
| Phenyl ring | BCP core | General drug design | Increased C(sp³) character, improved pharmacological properties acs.org |
The BCP scaffold is increasingly being utilized in the fields of click chemistry and bioconjugation. Syntheses for BCP-derived azides and terminal alkynes have been developed, positioning them as valuable substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net These "clickable" BCP building blocks serve as promising tools for medicinal, combinatorial, and bioconjugate chemistry. researchgate.net
The preparation of these functionalized BCPs typically starts from corresponding carboxylic acids. For example, 1-azidobicyclo[1.1.1]pentanes can be synthesized via a copper-catalyzed diazo transfer, while BCP-substituted alkynes can be prepared using Seyferth-Gilbert homologation with the Ohira-Bestmann reagent. researchgate.net The resulting compounds are suitable for click reactions, allowing for the efficient and specific conjugation of the BCP moiety to other molecules, such as biomolecules or polymers. This capability is crucial for developing targeted drug delivery systems, molecular probes, and advanced materials.
Computational and Theoretical Studies
Computational methods are essential for understanding the unique properties of the BCP system and for guiding the design of new BCP-containing molecules. These studies provide insights into the electronic structure, reactivity, and interaction profiles of BCP derivatives.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of BCP systems. nih.gov DFT calculations have been employed to understand the reactivity of [1.1.1]propellane, a common precursor to BCPs, revealing that its broad reactivity with radicals, anions, and cations stems from a moldable, delocalized electron density. chemrxiv.org
For BCP derivatives, DFT analysis is used to optimize geometries and explore non-covalent interactions. nih.gov Such studies have confirmed the rigid-rod structure of BCPs and their oligomers, known as [n]staffanes. researchgate.net DFT calculations can predict bond angles and lengths, which often show close agreement with experimental values derived from X-ray crystallography. nih.govresearchgate.net Furthermore, computational analysis supports mechanistic proposals for reactions involving BCPs, such as the addition of carbene intermediates into bicyclo[1.1.0]butane to form the BCP core. acs.org These theoretical analyses provide a foundational understanding of the BCP scaffold's stability and reactivity, which is crucial for developing new synthetic methodologies. chemrxiv.org
Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the charge distribution on a molecule's surface, predicting how it will interact with other molecules. scispace.com For BCP systems, MEP maps are calculated on the electron density isosurface to identify regions that are electron-rich (negative potential) or electron-poor (positive potential). nih.gov
These maps are valuable for understanding and predicting non-covalent interactions such as halogen and hydrogen bonding, which are critical for drug-receptor binding. nih.gov For example, an MEP map of an iodinated BCP derivative clearly shows a region of positive potential (a σ-hole) on the iodine atom, which explains its ability to form halogen bonds. nih.gov Similarly, MEP maps can highlight the electrostatic potential around the bridgehead functional groups of compounds like this compound, providing insights into their potential interactions in a biological active site. nih.govresearchgate.net The reactive center of [1.1.1]propellane, a BCP precursor, is located at its bridgehead atoms, which is where the majority of the electron density is found according to MEP maps. muni.cz
Predictive computational models are increasingly used to design BCP-containing drug analogs with improved properties. Molecular modeling can be used to assess whether a BCP moiety can be well-tolerated within the binding site of a target protein, providing a rationale for its use as a bioisostere. nih.govnih.gov
For instance, modeling the BCP moiety within the enzyme LpPLA₂ confirmed its viability as a replacement for a phenyl ring, a prediction later validated by X-ray crystallography. nih.gov In another example, physics-based in silico models have been developed to predict properties like passive membrane permeability. acs.org These models, which can incorporate factors like molecular size and partition free energies, are crucial for the early-stage design of orally available drugs. By using such predictive tools, researchers can prioritize the synthesis of BCP analogs that are most likely to possess desirable pharmacokinetic profiles, thereby accelerating the drug discovery process. nih.govacs.org
Table 2: Computational Techniques in BCP Research
| Technique | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism studies. nih.govacs.orgchemrxiv.org | Provides understanding of BCP stability, reactivity, and bond characteristics. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution, prediction of non-covalent interactions. nih.govresearchgate.net | Identifies sites for hydrogen/halogen bonding, rationalizes intermolecular interactions. muni.cz |
Emerging Applications in Materials Science Research
The rigid, linear, and three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) core, which is central to this compound, has garnered significant interest in the field of materials science. nih.govresearchgate.net This unique carbocyclic framework offers novel vectors for creating advanced materials with precisely controlled architectures. nih.gov The BCP moiety is increasingly being explored as a non-conjugated rigid linker in the development of new functional materials. researchgate.net Its ability to act as a bioisostere for para-substituted benzene rings has also inspired its use in creating materials with unique physicochemical properties. nih.govnih.gov
Molecular Rods and Rotors
The inherent rigidity and linear geometry of the 1,3-disubstituted bicyclo[1.1.1]pentane scaffold make it an ideal building block for the construction of molecular rods. nih.govspringernature.com These rod-like structures are of fundamental interest for developing molecular wires, liquid crystals, and components for molecular electronic devices. tandfonline.comtandfonline.com Research has demonstrated the synthesis of BCP-based molecular rods by incorporating functional groups at the bridgehead positions, which allows for their assembly into larger, well-defined structures. nih.govresearchgate.net
For instance, studies have focused on synthesizing BCP derivatives with terminal functional groups suitable for polymerization or inclusion in host-guest complexes. nih.gov The BCP unit acts as a stiffening element within a polymer chain or a liquid crystal mesogen. tandfonline.comacs.org The time-resolved fluorescence anisotropy of BCP/tolane-based molecular rods has been studied to understand their rotational dynamics, which is crucial for their application as molecular rotors. nih.govacs.org
Derivatives of BCP have been synthesized to create T-shaped structural modules, which consist of a rigid rod with a side arm that can rotate with a low energy barrier. acs.org These T-shaped molecules are envisioned as building blocks for more complex covalent or supramolecular structures that could be used in the bottom-up construction of molecular-level devices. acs.org The functional groups on this compound, the amine and carboxylate moieties, provide versatile handles for incorporating this BCP derivative into such advanced molecular architectures.
Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
The defined geometry and the ability to present functional groups in specific spatial orientations make BCP derivatives, such as this compound, attractive tectons for supramolecular chemistry and the construction of metal-organic frameworks (MOFs). nih.govdigitellinc.com The non-covalent interactions of BCP scaffolds have been investigated to understand how they can be used to direct the architecture of supramolecular assemblies. nih.gov
A significant development in this area is the use of bicyclo[1.1.1]pentane-1,3-dicarboxylate, a close analogue of the title compound, as a linker in the synthesis of chiral MOFs. rsc.org In one study, the achiral dicarboxylate linker was used to produce a pair of enantiomorphous cadmium(II) MOFs that spontaneously resolved into right- or left-handed chiral hexagonal space groups. rsc.org This demonstrates the potential of the BCP core to induce chirality in the resulting framework. The resulting MOF, designated 3DL-MOF-3, possesses infinitely-linked, chiral, one-dimensional Cd–O helical chains. rsc.org
Furthermore, BCP-based diphosphine ligands have been synthesized and used to generate a straight-shaped gold complex and a europium-based coordination polymer, highlighting the utility of BCPs in creating novel coordination compounds. researchgate.net The bifunctional nature of this compound, with its amino and carboxylate groups, offers the potential for it to act as a versatile linker in the design and synthesis of new MOFs and other supramolecular structures with tailored properties. nih.gov The use of BCP linkers in MOFs has been shown to allow for sub-ångström control of pore size, which is critical for separation applications. chemrxiv.org
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies for BCP Functionalization
The synthesis of functionalized BCPs has evolved significantly, with the ring-opening of [1.1.1]propellane being a cornerstone approach. rsc.orglboro.ac.uk Early methods often required harsh conditions or stoichiometric reagents. However, the field is rapidly advancing through the development of more sophisticated and versatile catalytic systems.
Recent breakthroughs include the use of photoredox catalysis, which enables the addition of organic halides to [1.1.1]propellane under mild conditions with excellent functional group tolerance. nih.govacs.org This has facilitated the late-stage functionalization of complex molecules and drug derivatives. nih.gov Additionally, multicomponent reactions are gaining prominence, allowing for the one-pot synthesis of complex, multi-substituted BCPs from simple starting materials. chemrxiv.org These methods often involve a cascade of radical additions, providing rapid access to diverse molecular scaffolds. chemrxiv.org
Future efforts will likely focus on expanding the repertoire of catalytic methods for BCP synthesis. This includes the development of new transition-metal-catalyzed cross-coupling reactions involving BCP-organometallic reagents and the exploration of enzymatic transformations for regio- and stereoselective functionalization. nih.gov The development of stable, crystalline alternatives to the volatile and unstable [1.1.1]propellane is also a critical area of research that will enhance the practicality and scalability of BCP synthesis. lboro.ac.uk
Table 1: Selected Modern Synthetic Methodologies for BCP Functionalization
| Methodology | Catalyst/Reagent | Key Features | Reference |
| Photoredox Catalysis | Ir(ppy)₃, 4CzIPN | Mild reaction conditions, high functional group tolerance, suitable for late-stage functionalization. | nih.gov |
| Atom Transfer Radical Addition (ATRA) | Triethylborane, Photoredox Catalysts | Efficient formation of 1-halo-3-substituted BCPs, enables further diversification. | rsc.orgnih.gov |
| Anionic Addition | "Turbo" amides, Organolithium reagents | Access to N-substituted and C-substituted BCPs. | nih.gov |
| Multicomponent Reactions | Visible Light, Photoredox Catalysts | One-pot synthesis of complex, disubstituted BCPs from simple starting materials. | chemrxiv.orgnih.gov |
Exploration of Underexplored Substitution Patterns (e.g., Ortho/Meta)
While 1,3-disubstituted BCPs have been extensively studied as mimics of para-substituted arenes, the synthesis and application of other substitution patterns remain largely unexplored. chemrxiv.orgnih.gov The development of methodologies to access 1,2-disubstituted BCPs is a particularly active area of research, as these isomers have the potential to serve as bioisosteres for ortho- and meta-substituted phenyl rings. chemrxiv.orgnih.govpnas.org
Accessing these non-linear exit vectors from the rigid BCP core presents a significant synthetic challenge. nih.gov Recent progress has been made through multi-step sequences starting from functionalized bicyclo[1.1.0]butanes or through skeletal editing strategies. nih.govacs.org These approaches have enabled the synthesis of a variety of 1,2-difunctionalized BCP building blocks bearing alcohol, amine, and carboxylic acid functionalities. chemrxiv.orgpnas.org
The validation of these novel BCP isomers as true ortho/meta bioisosteres is a critical next step and will require in-depth biological and computational studies. chemrxiv.orgnih.gov The successful development of this new class of bioisosteres would significantly expand the toolbox of medicinal chemists, allowing for the fine-tuning of drug-receptor interactions and the optimization of pharmacokinetic properties in ways that are not possible with traditional aromatic systems.
Advancements in Asymmetric Synthesis of Chiral BCPs
The introduction of chirality into BCP-containing molecules is of paramount importance, as the three-dimensional arrangement of substituents can have a profound impact on biological activity. rsc.org The synthesis of enantiomerically pure BCPs, particularly those with a stereocenter adjacent to the BCP core (α-chiral BCPs), has been a long-standing challenge. nih.gov
Early approaches often relied on chiral resolution or the use of stoichiometric chiral auxiliaries. rsc.orgresearchgate.net However, the field is rapidly moving towards more efficient and elegant catalytic asymmetric methods. researchgate.net Significant progress has been made by merging different catalytic modes, such as photoredox catalysis and organocatalysis. nih.govresearchgate.net These dual catalytic systems can generate chiral radical intermediates that add to [1.1.1]propellane with high enantioselectivity. nih.gov
Other emerging strategies include the asymmetric transfer hydrogenation of BCP-ketones and multicomponent asymmetric allylic alkylations. rsc.orgacs.org These methods provide access to a variety of α-chiral BCPs with excellent levels of enantioselectivity. rsc.orgacs.org Future research in this area will likely focus on expanding the scope of these reactions to a wider range of substrates and developing new catalytic systems that can control more complex stereochemical outcomes, such as the synthesis of BCPs with multiple stereocenters.
Table 2: Key Strategies for Asymmetric Synthesis of Chiral BCPs
| Strategy | Catalytic System | Type of Chiral BCP | Reference |
| Merged Photoredox and Organocatalysis | Iridium photocatalyst and chiral amine organocatalyst | α-Chiral BCP alcohols | nih.govresearchgate.net |
| Asymmetric Transfer Hydrogenation | Ruthenium catalyst and chiral ligand | α-Chiral BCP alcohols | rsc.org |
| Multicomponent Asymmetric Allylic Alkylation | N-Heterocyclic carbene (NHC) organocatalyst | α-Chiral 1,3-difunctionalized BCPs | acs.org |
| Diastereoselective Radical Addition | Chiral sulfinimines | Chiral BCP benzylamines | rsc.org |
Integration of BCPs in Novel Drug Modalities
The application of BCPs in drug discovery is expanding beyond their role as simple bioisosteric replacements. nih.govnih.gov Researchers are now exploring the integration of BCPs into more complex and innovative drug modalities, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTACs are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal machinery. nih.gov The rigid and linear nature of the BCP scaffold makes it an attractive linker component in PROTAC design, allowing for precise control over the distance and orientation between the protein-binding ligand and the E3 ligase-recruiting moiety.
ADCs are a class of targeted therapies that use antibodies to deliver potent cytotoxic agents specifically to cancer cells. The incorporation of BCPs into the linker or payload of ADCs could offer several advantages, including improved stability, enhanced cell permeability, and altered pharmacokinetic profiles. The development of "Degrader-Antibody Conjugates" (DACs), which combine the targeting ability of antibodies with the protein-degrading power of PROTACs, represents a particularly exciting new frontier where BCPs could play a crucial role.
Interdisciplinary Research at the Interface of Chemistry and Biology
The continued success and expansion of BCPs in drug discovery will depend on a close collaboration between synthetic chemists and biologists. While chemists focus on developing new methods to synthesize increasingly complex BCP-containing molecules, biologists will be essential for evaluating the biological activity and pharmacological properties of these novel compounds. nih.gov
This interdisciplinary approach will be crucial for understanding the structure-activity relationships of BCP-containing drugs, elucidating their mechanisms of action, and assessing their metabolic fate. For example, detailed studies on how the replacement of an aromatic ring with a BCP affects protein-ligand interactions, off-target effects, and metabolic pathways are needed to guide future drug design efforts. bldpharm.com
Furthermore, the unique physicochemical properties of BCPs may enable the development of new chemical biology tools to probe biological systems. The creation of BCP-based fluorescent probes, affinity labels, and photo-crosslinkers could provide new insights into complex biological processes. This synergistic relationship between chemistry and biology will undoubtedly unlock the full potential of the bicyclo[1.1.1]pentane scaffold in the years to come.
Q & A
Basic: What are the most common synthetic routes to methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate?
Answer:
The compound is typically synthesized via hydrohydrazination reactions or radical-based difunctionalization. A scalable method involves reacting bicyclo[1.1.1]pentane derivatives with methyl chloroformate under basic conditions to introduce the carboxylate group, followed by amination using tert-butoxycarbonyl (Boc)-protected intermediates. For example, Bunker et al. reported a hydrohydrazination approach using Rh-catalyzed reactions to access bicyclo[1.1.1]pentylamine precursors . Subsequent Boc deprotection yields the free amine. Alternative routes include Arbuzov reactions for phosphonate derivatives or Strecker strategies for chiral amino acids .
Basic: How is this compound characterized structurally?
Answer:
Key characterization methods include:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (for fluorinated derivatives) are critical. For example, the ¹³C NMR spectrum of related bicyclo[1.1.1]pentane derivatives shows distinct signals for bridgehead carbons (e.g., ~90–100 ppm for carboxylate carbons) .
- HRMS : High-resolution mass spectrometry confirms molecular weight and purity.
- FTIR : Identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N–H stretches at ~3300 cm⁻¹) .
Advanced: What strategies enable enantioselective synthesis of bicyclo[1.1.1]pentane-based amino acids?
Answer:
Enantioselective synthesis often employs chiral resolution or asymmetric catalysis. For example, Sánchez-Sánchez et al. used a Strecker reaction with chiral auxiliaries to synthesize (S)- and (R)-homo-PBPG derivatives. Starting from methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, sequential bromination, Arbuzov reaction, and reduction yield aldehyde intermediates, which undergo chiral resolution to isolate enantiomers . Ulrich and Mykhailiuk further demonstrated monofluorinated analogs via fluorination at the bridgehead position .
Advanced: How do radical-based methods expand functionalization of bicyclo[1.1.1]pentane scaffolds?
Answer:
Radical reactions enable dual functionalization. Pickford et al. developed a twofold radical approach using Rh₂(Oct)₄ catalysis. For instance, methyl α-allyldiazoacetates react with CF₃TMS and NaI under Rh catalysis to yield difluorinated derivatives (e.g., methyl 2,2-difluoro-3-aryl bicyclo[1.1.1]pentane-1-carboxylates). This method achieves 36–43% yields and tolerates aryl/heteroaryl substituents . Such strategies are critical for introducing bioisosteric groups in drug discovery .
Advanced: How does the incorporation of this compound into peptides affect conformational stability?
Answer:
The rigid bicyclo[1.1.1]pentane core reduces conformational flexibility, enhancing metabolic stability and binding affinity. Pätzel et al. incorporated the scaffold into peptide backbones via solid-phase synthesis, showing improved resistance to proteolysis compared to linear analogs. The amine group facilitates amide bond formation, while the bicyclic structure minimizes steric clashes in α-helical or β-sheet motifs .
Methodological: What are the challenges in NMR analysis of bicyclo[1.1.1]pentane derivatives?
Answer:
The high symmetry and bridgehead strain of bicyclo[1.1.1]pentane complicate NMR interpretation. Key considerations:
- Signal Splitting : Bridgehead protons exhibit unique coupling patterns due to the strained geometry.
- Solvent Effects : CDCl₃ is commonly used, but DMSO-d₆ may resolve overlapping signals for polar derivatives.
- Dynamic Effects : Temperature-dependent studies (e.g., VT-NMR) can reveal conformational exchange in substituted analogs .
Methodological: How are bicyclo[1.1.1]pentane carboxylates modified for targeted drug delivery?
Answer:
Derivatization focuses on functional group interconversion:
- Iodination : Methyl 3-(iodomethyl) derivatives (CAS: 2288708-53-0) serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Fluorination : 3-Fluoro analogs (CAS: 146038-53-1) enhance metabolic stability and bioavailability .
- Boc Protection : tert-Butyl carbamate intermediates (e.g., CAS: 1630906-49-8) enable controlled amine deprotection in peptide synthesis .
Methodological: What purification techniques are optimal for bicyclo[1.1.1]pentane derivatives?
Answer:
- Flash Chromatography : Used for intermediates like bromide 26 (from bromination of methyl 3-(hydroxymethyl) derivatives) .
- Recrystallization : Effective for high-purity carboxylates (e.g., Sigma-Aldrich’s bicyclo[1.1.1]pentane-1,3-dicarboxylic acid methyl ester, 97% purity) .
- HPLC : Chiral HPLC separates enantiomers post-Strecker resolution .
Advanced: What computational methods predict the reactivity of bicyclo[1.1.1]pentane derivatives?
Answer:
Density functional theory (DFT) calculations model bridgehead strain and radical stabilization energies. For example, Levin et al. used DFT to predict regioselectivity in photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, validating experimental yields of ~40% . Molecular dynamics simulations further assess conformational behavior in peptide backbones .
Methodological: How are safety and stability concerns addressed during synthesis?
Answer:
- Handling Bromides : Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS: 83249-14-3) requires inert atmospheres and PPE due to reactivity .
- Storage : Derivatives are stored at –20°C under argon to prevent hydrolysis or oxidation .
- Waste Disposal : Halogenated byproducts (e.g., from iodination) are treated with activated carbon before disposal .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
